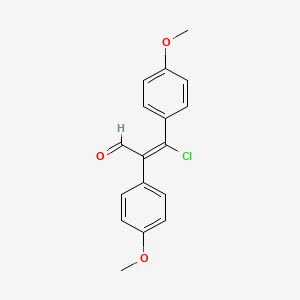

![molecular formula C11H16Cl4N2 B2683995 1-[(2,3-Dichlorophenyl)methyl]piperazine CAS No. 636607-91-5](/img/structure/B2683995.png)

1-[(2,3-Dichlorophenyl)methyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

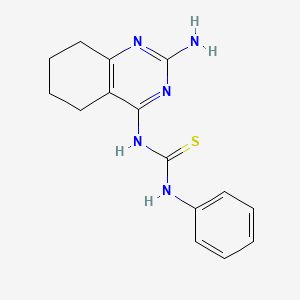

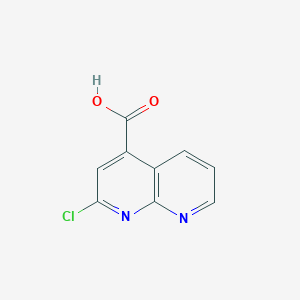

1-[(2,3-Dichlorophenyl)methyl]piperazine is an N-substituted piperazine . It is a chemical compound from the phenylpiperazine family .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[(2,3-Dichlorophenyl)methyl]piperazine, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another common method for the synthesis of 1-(3-chlorophenyl)piperazine is the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis

The molecular formula of 1-[(2,3-Dichlorophenyl)methyl]piperazine is C10H12Cl2N2 . The exact mass is 230.037750 . The compound has a density of 1.3±0.1 g/cm3 .Chemical Reactions Analysis

The synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine involves several chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are also involved .Physical And Chemical Properties Analysis

1-[(2,3-Dichlorophenyl)methyl]piperazine has a density of 1.3±0.1 g/cm3 . Its boiling point is 365.1±42.0 °C at 760 mmHg . The melting point is 242-244ºC .Scientific Research Applications

Synthesis and Intermediate Applications

1-[(2,3-Dichlorophenyl)methyl]piperazine serves as a pharmaceutical intermediate with various synthetic methodologies developed to enhance its yield. Studies have detailed its synthesis from 2,6-dichloro-nitrobenzene and piperazine through processes including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. These methods have been optimized to improve the total yield, which ranges from 48.2% to 53.3%, with the structure confirmation via IR and 1H-NMR techniques. Factors influencing key steps in the synthesis process, such as alkylation, acidulation, and nitro group reduction, have been thoroughly explored (Quan, 2006); (Li Ning-wei, 2006).

Antimicrobial and Anticonvulsant Activities

Derivatives of 1-[(2,3-Dichlorophenyl)methyl]piperazine have been synthesized and evaluated for their antimicrobial and anticonvulsant properties. These compounds exhibit varying degrees of effectiveness against bacterial and fungal strains, highlighting the potential of 1-[(2,3-Dichlorophenyl)methyl]piperazine derivatives as novel antimicrobial agents. Additionally, some derivatives have shown promising results in anticonvulsant activity screenings, suggesting a potential role in the development of new treatments for convulsive disorders (Bektaş et al., 2007); (Aytemir et al., 2004).

Anticancer Activity

Research into 1-[(2,3-Dichlorophenyl)methyl]piperazine derivatives has also extended into the realm of anticancer activity, with certain compounds being synthesized and tested against various cancer cell lines. These studies aim to uncover new therapeutic agents that can selectively target cancer cells without the adverse side effects often associated with traditional chemotherapy. Initial results indicate that some derivatives may hold promise as anticancer agents, warranting further investigation into their mechanisms of action and potential clinical applications (Jiang et al., 2007).

Neuropharmacological Effects

1-[(2,3-Dichlorophenyl)methyl]piperazine and its derivatives have been studied for their neuropharmacological effects, including interactions with neurotransmitter receptors in the brain. These studies provide insights into the potential therapeutic applications of these compounds in treating neurological disorders, such as depression and anxiety. The detailed mechanisms through which these compounds exert their effects on neurotransmitter systems highlight the complexity of brain chemistry and the potential for developing novel psychiatric medications (Hamik & Peroutka, 1989).

Mechanism of Action

Target of Action

1-[(2,3-Dichlorophenyl)methyl]piperazine, also known as 2,3-DCPP, is a chemical compound from the phenylpiperazine family . It has been shown to act as a partial agonist of the dopamine D2 and D3 receptors . These receptors are a class of G-protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Mode of Action

The 1-[(2,3-Dichlorophenyl)methyl]piperazine interacts with its targets, the dopamine D2 and D3 receptors, by binding to these receptors and partially activating them . This partial activation can lead to changes in the signaling pathways associated with these receptors, potentially influencing neurological processes.

Pharmacokinetics

It is known that the compound is a precursor in the synthesis of aripiprazole and one of its metabolites . This suggests that it may be metabolized in the body to form other active compounds.

Safety and Hazards

properties

IUPAC Name |

1-[(2,3-dichlorophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMDJDXSAUVJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,3-Dichlorophenyl)methyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

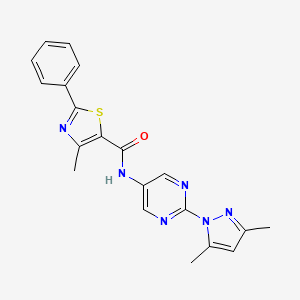

![3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2683913.png)

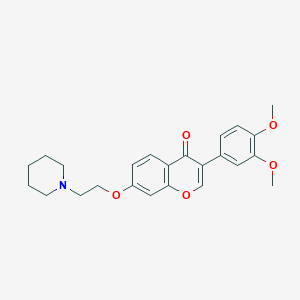

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)

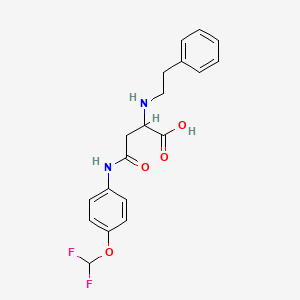

![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)

![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)